molecular formula C22H20N2O5S3 B2382766 N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine CAS No. 690989-92-5

N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

Cat. No.: B2382766
CAS No.: 690989-92-5
M. Wt: 488.59
InChI Key: XULGRQVUOKLRQM-UHFFFAOYSA-N
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Description

The compound N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine features a 1,3-thiazole core substituted at positions 2 and 4 with 4-methylbenzenesulfonyl (tosyl) groups and an N-bound furan-2-ylmethyl amine at position 5. This structure combines sulfonyl groups (known for enhancing solubility and bioactivity) with a heteroaromatic furan moiety, which is frequently associated with antimicrobial properties in compounds like LMM11 ().

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S3/c1-15-5-9-18(10-6-15)31(25,26)21-20(23-14-17-4-3-13-29-17)30-22(24-21)32(27,28)19-11-7-16(2)8-12-19/h3-13,23H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULGRQVUOKLRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-furylmethylamine with 2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the sulfonyl groups can produce the corresponding sulfides .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine exhibit promising antimicrobial activity. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies demonstrated that certain thiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Thiazole derivatives have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and others. For example, studies involving similar compounds demonstrated substantial growth inhibition rates in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Evaluation

A series of thiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics. The study highlighted the potential of these compounds as new antimicrobial agents .

Case Study 2: Anticancer Screening

In a recent study focusing on the anticancer properties of thiazole derivatives similar to this compound, several compounds were tested against various cancer cell lines. The most active compounds showed over 80% inhibition in cell proliferation assays against breast cancer cells .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Table 1: Comparative Analysis of Structural Analogues
Compound Name Core Structure Key Substituents Biological Activity Synthesis Insights Reference
Target Compound 1,3-Thiazole 2,4-bis(4-methylbenzenesulfonyl), N-(furan-2-ylmethyl) Inferred: Potential antifungal (based on sulfonyl/furan motifs) Likely involves sulfonylation and Mannich-type reactions (analogous to ) -
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole 5-(furan-2-yl), sulfamoyl Antifungal (C. albicans), thioredoxin reductase inhibition Purchased from Life Chemicals; solubilized with DMSO/Pluronic F-127
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine 1,3-Thiazole 4-benzenesulfonyl, 5-chloro, N-(pyridin-3-ylmethyl) Not specified (common in kinase inhibitors) Commercial availability (CAS 736169-75-8)
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine 1,3-Thiazole Dual sulfonyl groups (4-chloro and 4-methylphenyl) Not specified (sulfonyl groups may enhance stability) Synthesized via sulfonylation and amine coupling (analogous to )
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-chlorobenzylidene, 4-methylphenyl Broad-spectrum biological activities (e.g., insecticidal, fungicidal) Structural studies via SHELX refinement ()

Key Observations

Sulfonyl Groups : The dual sulfonyl groups in the target compound and analogues likely improve thermal stability and binding affinity to biological targets, as seen in sulfonamide-based antifungals.

Furan Moieties : The furan-2-ylmethyl group in the target compound parallels LMM11, where the furan ring contributes to antifungal activity against C. albicans.

Thiazole vs.

Biological Activity

N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine, also known as D206-0209, is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C22H20N2O5S3
  • CAS Number : 690989-92-5

The structure features a thiazole ring substituted with furan and sulfonyl groups, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : Starting from 2-furylmethylamine and 2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazole.
  • Reaction Conditions : Conducted in solvents like dichloromethane with catalysts such as triethylamine under controlled temperatures to optimize yield and purity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro Studies : Derivatives have shown potent inhibition against various cancer cell lines including NCI-H522 (non-small cell lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.06 µM to 2.5 µM depending on the specific derivative structure .
Cell LineIC50 (µM)GI (%) against NCI-H522
NCI-H5220.0631.4
HT29 (colon cancer)0.125.2
MCF7 (breast cancer)0.141.0

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It showed effectiveness against E. coli and S. aureus, suggesting its potential use in treating bacterial infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : It can modulate receptor activities involved in cancer progression and inflammation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of thiazole derivatives similar to D206-0209. The findings revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against a panel of cancer cell lines compared to controls.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations.

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